4-Isopropyl-3-(methoxymethoxy)azetidin-2-one
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Overview
Description
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as ceric ammonium nitrate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azetidin-2-ones, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Substitution: It can undergo substitution reactions at the azetidinone ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Substitution: Copper-catalyzed reactions with t-butyl perbenzoate or peracetate are used for acyloxylation at the 4-position.
Major Products Formed
Scientific Research Applications
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidin-2-ones are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins . This inhibition disrupts the synthesis of peptidoglycan, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one
Uniqueness
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethoxy group at the 3-position and isopropyl group at the 4-position differentiate it from other azetidin-2-ones, potentially leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(methoxymethoxy)-4-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6-7(8(10)9-6)12-4-11-3/h5-7H,4H2,1-3H3,(H,9,10) |
InChI Key |
BBYMAMJRXQLLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=O)N1)OCOC |
Origin of Product |
United States |
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